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Abstract
Morpholine, a simple six-membered saturated heterocycle containing both an amine and an

ether functional group, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its

unique physicochemical properties, including its pKa, polarity, and metabolic stability, make it a

highly valuable building block in drug design.[1][3] This technical guide provides an in-depth

analysis of the morpholine scaffold, exploring its role in modulating pharmacokinetic and

pharmacodynamic properties. We will dissect the mechanism of action of key morpholine-

containing drugs, provide detailed synthetic strategies, and offer insights into the future of this

versatile moiety in therapeutic development.

Introduction: The Morpholine Scaffold – More Than
Just a Solvent
Morpholine, or tetrahydro-1,4-oxazine, is a colorless, hygroscopic liquid with a characteristic

amine-like odor.[4] While widely used as a solvent and corrosion inhibitor in industrial

applications, its true value in the pharmaceutical sciences lies in its structural and chemical

attributes.[4][5][6] The morpholine ring is not merely a passive linker but an active contributor to

a molecule's biological profile.[1][7]
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pKa and Solubility: The nitrogen atom in the morpholine ring has a pKa of approximately 8.5.

This weak basicity is crucial, as it allows the morpholine moiety to be protonated at

physiological pH, thereby significantly enhancing the aqueous solubility of the parent drug

molecule.[3][8] This is a key strategy for improving the bioavailability of orally administered

drugs.

Hydrogen Bonding: The ether oxygen and the amine nitrogen (in its protonated state) can act

as hydrogen bond acceptors and donors, respectively. These interactions are critical for

binding to biological targets like enzymes and receptors.[3]

Metabolic Stability: The saturated nature of the morpholine ring often imparts metabolic

stability. It is less susceptible to oxidative metabolism by cytochrome P450 enzymes

compared to other aromatic or more reactive heterocyclic systems.[3][9]

Conformational Flexibility: The chair-like conformation of the morpholine ring allows its

substituents to be oriented in specific spatial arrangements, which can be optimized for

precise interactions with a target's binding pocket.[3][8][9]

These properties collectively justify morpholine's classification as a privileged scaffold—a

molecular framework that is able to provide ligands for more than one type of receptor or

enzyme target.[1][2]

Therapeutic Applications & Prominent Drug
Examples
The versatility of the morpholine ring is evident in the wide array of approved drugs that

incorporate this moiety across various therapeutic areas.[1][10][11][12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://pubs.acs.org/doi/10.1021/acschemneuro.0c00729
https://pubs.acs.org/doi/abs/10.1021/acschemneuro.0c00729
https://pubs.acs.org/doi/10.1021/acschemneuro.0c00729
https://pubs.acs.org/doi/10.1021/acschemneuro.0c00729
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877733/
https://pubs.acs.org/doi/10.1021/acschemneuro.0c00729
https://pubs.acs.org/doi/abs/10.1021/acschemneuro.0c00729
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877733/
https://pubmed.ncbi.nlm.nih.gov/31512284/
https://www.semanticscholar.org/paper/Morpholine-as-a-privileged-structure%3A-A-review-on-Kourounakis-Xanthopoulos/16d0ef1eaddfe19d16b5364c8b1d8d1e523d229c
https://pubmed.ncbi.nlm.nih.gov/31512284/
https://www.ijprems.com/uploadedfiles/paper/issue_1_january_2025/38321/final/fin_ijprems1737869570.pdf
https://www.e3s-conferences.org/articles/e3sconf/pdf/2024/86/e3sconf_rawmu2024_01051.pdf
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/Morpholine/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Name (Brand Name) Therapeutic Class Role of Morpholine Moiety

Gefitinib (Iressa®) Anticancer (EGFR Inhibitor)

A key solubilizing group and

part of the pharmacophore that

orients the molecule in the

ATP-binding pocket of the

EGFR kinase domain.[5][13]

Linezolid (Zyvox®) Antibiotic (Oxazolidinone)

The N-aryl morpholine group is

crucial for its unique

mechanism of action, binding

to the 50S ribosomal subunit

and inhibiting protein

synthesis.[14][15][16][17]

Reboxetine (Edronax®) Antidepressant (NRI)

The morpholine ring is a core

structural element, essential

for its activity as a selective

norepinephrine reuptake

inhibitor.[18][19]

Aprepitant (Emend®) Antiemetic (NK1 Antagonist)

Acts as a rigid scaffold,

correctly positioning the three

pharmacophoric arms for

optimal binding to the NK1

receptor.[3][9]

Rivaroxaban (Xarelto®)
Anticoagulant (Factor Xa

Inhibitor)

The morpholinone core is

central to the molecule's

interaction with the active site

of Factor Xa.[12]

Case Study: Gefitinib – Targeting the EGFR
Signaling Pathway in Cancer
Gefitinib (Iressa) is a prime example of a targeted cancer therapy that relies on the morpholine

scaffold. It is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine

kinase, which is often overactive in non-small cell lung cancer (NSCLC).[13][20]
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Mechanism of Action:

EGFR is a transmembrane receptor that, upon binding to ligands like EGF, dimerizes and

activates its intracellular tyrosine kinase domain.[13][21] This triggers autophosphorylation and

initiates downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, promoting

cell proliferation and survival.[21][22]

Gefitinib functions by competitively binding to the ATP-binding site within the EGFR tyrosine

kinase domain.[13][20][21] This blockade prevents ATP from binding, thereby inhibiting

autophosphorylation and shutting down the downstream pro-survival signals.[13][21][22] The

result is cell cycle arrest and induction of apoptosis in cancer cells dependent on EGFR

signaling.[20][21] The morpholine-containing side chain of Gefitinib is critical for its solubility

and for positioning the anilinoquinazoline core within the ATP pocket for effective inhibition.[13]

Visualization of EGFR Pathway Inhibition:

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention by

Gefitinib.
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Caption: EGFR signaling pathway and inhibition by Gefitinib.
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Case Study: Linezolid – A Unique Antibacterial
Mechanism
Linezolid was the first member of the oxazolidinone class of antibiotics to be approved.[16] It is

particularly valuable for treating infections caused by multidrug-resistant Gram-positive

bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-

resistant Enterococcus (VRE).[17]

Mechanism of Action:

Unlike many other antibiotics that inhibit the elongation phase of protein synthesis, Linezolid

acts at the very first step: initiation.[14][15] It works by binding to the 23S ribosomal RNA

(rRNA) on the 50S subunit of the bacterial ribosome.[14][17] This binding site is located at the

peptidyl transferase center. By occupying this site, Linezolid prevents the formation of a

functional 70S initiation complex, which is the complete ribosome structure necessary to begin

translating messenger RNA (mRNA) into protein.[14][16][17] Without the ability to synthesize

essential proteins, bacterial growth is halted (bacteriostatic effect).[16][17] This unique

mechanism means there is little to no cross-resistance with other classes of protein synthesis

inhibitors.[14][23] The morpholine ring is a key component of the N-aryl substituent that is

crucial for this high-affinity binding to the ribosomal target.[15][16]

Synthetic Strategies for Morpholine Derivatives
The facile and versatile synthesis of the morpholine ring has contributed significantly to its

widespread use.[1][2] Methods range from classical ring-closing reactions to modern catalyzed

multicomponent reactions.

Common Synthetic Approaches:

From 1,2-Amino Alcohols: A prevalent strategy involves the cyclization of 1,2-amino alcohols

with reagents like chloroacetyl chloride or, more recently, ethylene sulfate.[24]

Palladium-Catalyzed Carboamination: A powerful method for creating substituted

morpholines involves the intramolecular Pd-catalyzed reaction between a substituted

ethanolamine and an aryl or alkenyl bromide.[11][25] This allows for the stereoselective

synthesis of complex derivatives.[25]
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Reductive Amination: The morpholine nitrogen can be readily functionalized via reductive

amination with various aldehydes and ketones.

N-Arylation: Ullmann or Buchwald-Hartwig coupling reactions are frequently employed to

attach aryl groups to the morpholine nitrogen, a common feature in many bioactive

molecules.[26]

Visualization of a General Synthetic Workflow:

The following diagram outlines a common palladium-catalyzed approach to synthesize cis-3,5-

disubstituted morpholines.
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Caption: General workflow for Pd-catalyzed morpholine synthesis.

Experimental Protocol: Synthesis of N-Aryl Morpholine via Buchwald-Hartwig Amination
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This protocol is a representative example for the C-N cross-coupling reaction to form an N-aryl

morpholine, a common scaffold in medicinal chemistry.

Objective: To synthesize 4-(4-methoxyphenyl)morpholine from morpholine and 1-bromo-4-

methoxybenzene.

Materials:

1-bromo-4-methoxybenzene (1.0 mmol, 187 mg)

Morpholine (1.2 mmol, 105 µL)

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

Anhydrous Toluene (5 mL)

Schlenk tube or similar reaction vessel

Nitrogen or Argon inert gas supply

Standard glassware for workup and purification

Procedure:

Vessel Preparation: A Schlenk tube equipped with a magnetic stir bar is flame-dried under

vacuum and backfilled with an inert gas (Nitrogen or Argon).

Reagent Addition: To the cooled tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

Solvent and Substrates: Evacuate and backfill the tube with inert gas again. Add anhydrous

toluene, followed by 1-bromo-4-methoxybenzene and morpholine via syringe.

Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction

mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer
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Chromatography (TLC).

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with

ethyl acetate (20 mL) and quench by adding water (20 mL).

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the

aqueous layer with ethyl acetate (2 x 15 mL).

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over

anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced

pressure using a rotary evaporator.

Purification: Purify the resulting crude residue by flash column chromatography on silica gel

(using a hexane/ethyl acetate gradient) to yield the pure product, 4-(4-

methoxyphenyl)morpholine.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C

NMR, and mass spectrometry.

Future Perspectives and Conclusion
The morpholine scaffold is far from being fully exploited. Its proven success ensures its

continued use as a reliable building block in drug discovery.[11] Future trends will likely focus

on:

Novel Scaffolds: Creating more complex, C-substituted, and spirocyclic morpholine

derivatives to explore new chemical space.

Bioisosteric Replacement: Using the morpholine ring as a bioisostere for other, less

metabolically stable or more toxic heterocyclic rings.

CNS Drug Discovery: Leveraging morpholine's ability to improve blood-brain barrier

permeability to develop new treatments for neurodegenerative and psychiatric disorders.[3]

[8][9]

In conclusion, the morpholine moiety is a powerful tool in the medicinal chemist's arsenal. Its

favorable physicochemical properties, synthetic accessibility, and proven track record in
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numerous approved drugs solidify its status as a truly privileged and indispensable structure in

the ongoing quest for novel therapeutics.[1][2]

References
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure:
A review on the medicinal chemistry and pharmacological activity of morpholine containing
bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
Semantic Scholar. (2020). Morpholine as a privileged structure: A review on the medicinal
chemistry and pharmacological activity of morpholine containing bioactive molecules.
Medicinal Research Reviews. [Link]
Patsnap Synapse. (2024).
Wikipedia. (n.d.). Linezolid. [Link]
ResearchGate. (n.d.). Mechanism of action of gefitinib. [Link]
American Association for Cancer Research. (2004). The Role of Gefitinib in Lung Cancer
Treatment. Clinical Cancer Research, 10(12), 4212s-4218s. [Link]
YouTube. (2025). Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism
of Action, Uses, Effects. [Link]
Synfacts. (2008). Synthesis of (S,S)-Reboxetine. Synfacts, 2008(06), 0559-0559. [Link]
International Journal of Progressive Research in Engineering Management and Science.
(2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN
IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. IJPREMS, 05(01),
1438-1446. [Link]
PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep
insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
Dovepress. (2018). Linezolid: a review of its properties, function, and use in critical care.
Journal of Intensive Care, 6(31). [Link]
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A
review update. E3S Web of Conferences, 556, 01051. [Link]
National Center for Biotechnology Information. (n.d.). Linezolid.
Patsnap Synapse. (2024).
National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Three-Component
Synthesis of Highly Substituted Morpholines. PubMed Central. [Link]
ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug
Discovery. ACS Chemical Neuroscience, 12(4), 557-573. [Link]
Wikipedia. (n.d.). Morpholine. [Link]
National Center for Biotechnology Information. (2009). A New Strategy for the Synthesis of
Substituted Morpholines. PubMed Central. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31512284/
https://www.semanticscholar.org/paper/Morpholine-as-a-privileged-structure%3A-A-review-on-Kourounakis-Xanthopoulos/16d0ef1eaddfe19d16b5364c8b1d8d1e523d229c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Taylor & Francis Online. (n.d.). Morpholine – Knowledge and References. [Link]
ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug
Discovery. ACS Chemical Neuroscience. [Link]
ijamtes.org. (2018). Total synthesis of antidepressant drug (S,S)-reboxetine : A review.
International Journal of Advanced in Management, Technology and Engineering Sciences,
8(III). [Link]
National Center for Biotechnology Information. (2021). Occurrence of Morpholine in Central
Nervous System Drug Discovery. PubMed Central. [Link]
ChemRxiv. (n.d.).
ResearchGate. (2012). The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate
rearrangement - Opening process. Tetrahedron: Asymmetry, 23(9), 650-654. [Link]
ResearchGate. (2025). An insight into the synthetic routes for N-arylation of morpholine
using metal-catalyzed and metal-free methods. Molecular Diversity. [Link]
National Center for Biotechnology Information. (n.d.). Reboxetine.
National Center for Biotechnology Information. (n.d.). Morpholine.
Wikipedia. (n.d.). Reboxetine. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Morpholine as a privileged structure: A review on the medicinal chemistry and
pharmacological activity of morpholine containing bioactive molecules - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Morpholine as a privileged structure: A review on the medicinal chemistry and
pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar
[semanticscholar.org]

3. pubs.acs.org [pubs.acs.org]

4. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. Morpholine - Wikipedia [en.wikipedia.org]

6. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b1586192?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/31512284/
https://pubmed.ncbi.nlm.nih.gov/31512284/
https://pubmed.ncbi.nlm.nih.gov/31512284/
https://www.semanticscholar.org/paper/Morpholine-as-a-privileged-structure%3A-A-review-on-Kourounakis-Xanthopoulos/16d0ef1eaddfe19d16b5364c8b1d8d1e523d229c
https://www.semanticscholar.org/paper/Morpholine-as-a-privileged-structure%3A-A-review-on-Kourounakis-Xanthopoulos/16d0ef1eaddfe19d16b5364c8b1d8d1e523d229c
https://www.semanticscholar.org/paper/Morpholine-as-a-privileged-structure%3A-A-review-on-Kourounakis-Xanthopoulos/16d0ef1eaddfe19d16b5364c8b1d8d1e523d229c
https://pubs.acs.org/doi/10.1021/acschemneuro.0c00729
https://pubchem.ncbi.nlm.nih.gov/compound/Morpholine
https://en.wikipedia.org/wiki/Morpholine
https://www.chemicalbook.com/article/morpholine-chemical-properties-reactivity-and-uses.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the
structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

8. pubs.acs.org [pubs.acs.org]

9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC
[pmc.ncbi.nlm.nih.gov]

10. ijprems.com [ijprems.com]

11. e3s-conferences.org [e3s-conferences.org]

12. taylorandfrancis.com [taylorandfrancis.com]

13. aacrjournals.org [aacrjournals.org]

14. Linezolid - Wikipedia [en.wikipedia.org]

15. bocsci.com [bocsci.com]

16. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]

17. What is the mechanism of Linezolid? [synapse.patsnap.com]

18. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

19. Reboxetine - Wikipedia [en.wikipedia.org]

20. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook
[chemicalbook.com]

21. What is the mechanism of Gefitinib? [synapse.patsnap.com]

22. researchgate.net [researchgate.net]

23. dovepress.com [dovepress.com]

24. chemrxiv.org [chemrxiv.org]

25. A New Strategy for the Synthesis of Substituted Morpholines - PMC
[pmc.ncbi.nlm.nih.gov]

26. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Morpholine Derivatives in Medicinal Chemistry: A
Technical Guide to a Privileged Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586192#related-morpholine-derivatives-in-
medicinal-chemistry]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31978684/
https://pubmed.ncbi.nlm.nih.gov/31978684/
https://pubs.acs.org/doi/abs/10.1021/acschemneuro.0c00729
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877733/
https://www.ijprems.com/uploadedfiles/paper/issue_1_january_2025/38321/final/fin_ijprems1737869570.pdf
https://www.e3s-conferences.org/articles/e3sconf/pdf/2024/86/e3sconf_rawmu2024_01051.pdf
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/Morpholine/
https://aacrjournals.org/clincancerres/article/10/12/4233s/182158/The-Role-of-Gefitinib-in-Lung-Cancer-Treatment
https://en.wikipedia.org/wiki/Linezolid
https://www.bocsci.com/resources/linezolid-definition-mechanism-of-action-and-application.html
https://pubchem.ncbi.nlm.nih.gov/compound/Linezolid
https://synapse.patsnap.com/article/what-is-the-mechanism-of-linezolid
https://pubchem.ncbi.nlm.nih.gov/compound/Reboxetine
https://en.wikipedia.org/wiki/Reboxetine
https://www.chemicalbook.com/article/gefitinib-mechanism-of-action-pharmacokinetics-and-side-effect.htm
https://www.chemicalbook.com/article/gefitinib-mechanism-of-action-pharmacokinetics-and-side-effect.htm
https://synapse.patsnap.com/article/what-is-the-mechanism-of-gefitinib
https://www.researchgate.net/figure/Mechanism-of-action-of-gefitinib-EGF-epidermal-growth-factor-EGFR-epidermal-growth_fig1_9044808
https://www.dovepress.com/linezolid-a-review-of-its-properties-function-and-use-in-critical-care-peer-reviewed-fulltext-article-DDDT
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/66d0b2a2a4e53c48760af948/original/green-synthesis-of-morpholines-via-selective-monoalkylation-of-amines.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2709957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2709957/
https://www.researchgate.net/publication/394408941_An_insight_into_the_synthetic_routes_for_N-arylation_of_morpholine_using_metal-catalyzed_and_metal-free_methods
https://www.benchchem.com/product/b1586192#related-morpholine-derivatives-in-medicinal-chemistry
https://www.benchchem.com/product/b1586192#related-morpholine-derivatives-in-medicinal-chemistry
https://www.benchchem.com/product/b1586192#related-morpholine-derivatives-in-medicinal-chemistry
https://www.benchchem.com/product/b1586192#related-morpholine-derivatives-in-medicinal-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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